![molecular formula C10H13N3 B13115524 (1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the bicyclic core.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2R,4S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane: shares similarities with other bicyclic compounds such as tropane alkaloids and azabicycloheptane derivatives.
Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their pharmacological properties.
Azabicycloheptane Derivatives: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1R,2R,4S)-2-pyrimidin-5-yl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H13N3/c1-2-10-9(3-8(1)13-10)7-4-11-6-12-5-7/h4-6,8-10,13H,1-3H2/t8-,9+,10+/m0/s1 |
InChI Key |
ZVPPNKPLRIVSOQ-IVZWLZJFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=CN=C3 |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
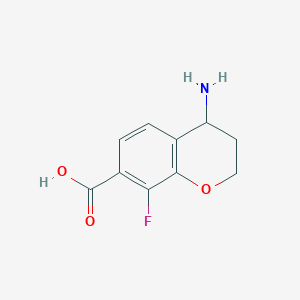
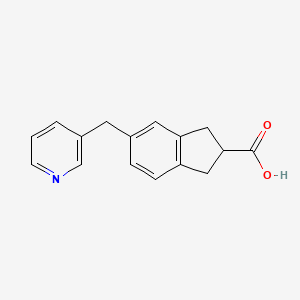
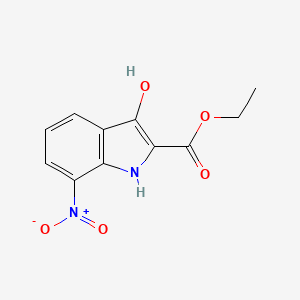
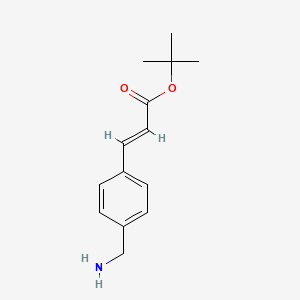

![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)

![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)

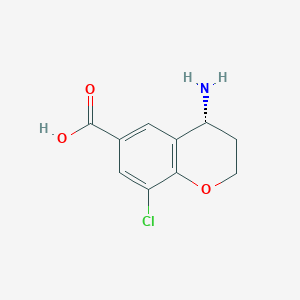
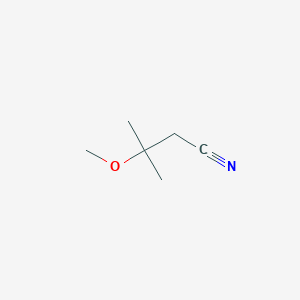
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
